3-[(4-Chlorophenyl)sulfonyl]piperidine
Description
Properties
CAS No. |
101768-49-4 |
|---|---|
Molecular Formula |
C11H14ClNO2S |
Molecular Weight |
259.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H14ClNO2S/c12-9-3-5-10(6-4-9)16(14,15)11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2 |
InChI Key |
HSKDHHFDULBIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing the sulfonamide group exhibit significant antibacterial properties. Studies have shown that derivatives of 3-[(4-Chlorophenyl)sulfonyl]piperidine demonstrate strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds suggest their potential as effective antimicrobial agents .
Anticancer Properties
The anticancer activity of 3-[(4-Chlorophenyl)sulfonyl]piperidine has been explored through mechanisms such as apoptosis induction in cancer cells. In vitro studies have reported increased caspase activity in treated samples, indicating that these compounds may trigger programmed cell death in malignancies .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are particularly relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's and urinary tract infections. The inhibition profiles suggest that these derivatives could serve as promising leads in drug development .
Antimicrobial Evaluation Case Study
In a study evaluating a series of piperidine derivatives, it was found that those incorporating the sulfonamide moiety exhibited enhanced antimicrobial activity compared to their non-sulfonamide counterparts. This highlights the importance of structural modifications in optimizing biological efficacy .
Anticancer Mechanism Investigation
Another investigation focused on the mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]piperidine derivatives in cancer cells, demonstrating that these compounds could significantly increase cellular apoptosis markers compared to controls. The findings support further exploration into their potential as anticancer agents .
Safety Profile Assessment
Toxicity studies conducted on animal models indicated that 3-[(4-Chlorophenyl)sulfonyl]piperidine did not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further preclinical development .
Data Tables
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent positions, sulfur group types (sulfonyl vs. sulfanyl), and additional functional groups. These variations significantly impact physicochemical properties and biological activity.
Table 1: Structural Comparison of Piperidine Derivatives
| Compound Name | Substituent Position | Sulfur Group | Additional Functional Group | CAS Number | Molecular Weight |
|---|---|---|---|---|---|
| 3-[(4-Chlorophenyl)sulfonyl]piperidine | 3-position | Sulfonyl | None | Not explicitly stated | ~264.21 (base)* |
| 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride | 4-position | Sulfonyl | Hydrochloride salt | 101768-64-3 | 296.21 |
| 3-[(4-Chlorophenyl)sulfanyl]piperidine hydrochloride | 3-position | Sulfanyl | Hydrochloride salt | 101768-48-3 | 264.21 |
| 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide | 4-position | Sulfonyl | Carbohydrazide | 332400-85-8 | 316.78 |
*Calculated based on molecular formula C₁₁H₁₄ClNO₂S.
- Piperidine analogues with optimized substituent positions show varied potency in receptor interactions .
- Sulfur Group : Sulfonyl derivatives exhibit higher polarity and stronger hydrogen-bonding capacity compared to sulfanyl analogs, influencing solubility and membrane permeability. For example, 3-[(4-chlorophenyl)sulfonyl]piperidine is likely more water-soluble than its sulfanyl counterpart .
Physicochemical Properties
Table 3: Physicochemical Properties
| Compound Name | Solubility | Melting Point | Stability |
|---|---|---|---|
| 3-[(4-Chlorophenyl)sulfonyl]piperidine | Likely soluble in polar solvents* | Not reported | Stable under dry conditions |
| 3-[(4-Chlorophenyl)sulfanyl]piperidine hydrochloride | Soluble in DMSO, methanol | >200°C | Hygroscopic |
| Pitolisant (BF 2649) | Water, DMSO, ethanol (up to 100 mM) | Not reported | Store desiccated |
*Inferred from sulfonyl group polarity.
Preparation Methods
Sulfonylation Reaction Dynamics
The reaction between piperidine derivatives and sulfonyl chlorides follows a bimolecular nucleophilic substitution (SN₂) mechanism. The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Kinetic studies indicate that polar aprotic solvents (e.g., CH₂Cl₂) accelerate the reaction by stabilizing the transition state.
Reductive Amination Optimization
In reductive amination steps, NaBH(OAc)₃ selectively reduces the imine intermediate without affecting the sulfonyl group. This selectivity is attributed to the steric hindrance of the borohydride complex, which favors reaction with less hindered sites.
Industrial and Environmental Implications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Chlorophenyl)sulfonyl]piperidine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves sulfonylation of piperidine derivatives. For example, substituting the chlorophenyl group onto the piperidine ring via nucleophilic substitution under alkaline conditions (e.g., using NaOH in dichloromethane) can yield the target compound. Optimizing stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and purification via recrystallization or column chromatography can improve yields. Reaction monitoring with TLC or HPLC is critical to identify intermediates .
Q. Which spectroscopic techniques are most effective for structural characterization of 3-[(4-Chlorophenyl)sulfonyl]piperidine?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm the piperidine ring conformation and sulfonyl group placement.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHClNOS, MW 259.75) and fragmentation patterns.
- IR Spectroscopy : Identify sulfonyl (S=O) stretches (~1350–1160 cm) and aromatic C-Cl bonds .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer : Stability studies should assess:
- Solvent Compatibility : Degradation in polar aprotic solvents (e.g., DMSO) vs. non-polar solvents.
- pH Sensitivity : Hydrolysis risks in acidic/basic conditions (e.g., pH < 3 or > 10).
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures. Store at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. What computational strategies predict the biological activity of 3-[(4-Chlorophenyl)sulfonyl]piperidine derivatives?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like serotonin or dopamine receptors. The sulfonyl group’s electron-withdrawing properties may enhance binding to hydrophobic pockets. QSAR models can correlate substituent effects (e.g., Cl position) with activity. Validate predictions with in vitro assays (e.g., radioligand binding) .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:
- Meta-Analysis : Aggregate data from multiple studies to identify consensus trends.
- Proteomics Profiling : Use affinity chromatography or SPR to confirm target specificity.
- Stereochemical Control : Synthesize enantiomerically pure forms to isolate pharmacologically active isomers .
Q. What role does the sulfonyl group play in modulating the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols). It also improves metabolic stability by resisting cytochrome P450 oxidation. Comparative studies with non-sulfonylated analogues show reduced receptor affinity, highlighting its critical role .
Q. How can analytical methods be optimized for detecting trace impurities in 3-[(4-Chlorophenyl)sulfonyl]piperidine?
- Methodological Answer : Employ UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity. Validate methods per ICH guidelines, focusing on limits of detection (LOD < 0.1%) and quantification (LOQ < 0.3%). Spike recovery experiments ensure accuracy .
Q. What strategies are effective for designing derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer : Modify lipophilicity via logP optimization (target 2–5) using substituents like trifluoromethyl or methyl groups. Introduce hydrogen-bond donors (e.g., -OH) to enhance passive diffusion. In vivo PET imaging with radiolabeled derivatives (e.g., C) can validate BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
